![molecular formula C10H13N3O2 B1655377 2-[Benzyl(carbamimidoyl)amino]acetic acid CAS No. 35404-63-8](/img/structure/B1655377.png)
2-[Benzyl(carbamimidoyl)amino]acetic acid
Overview
Description
2-[Benzyl(carbamimidoyl)amino]acetic acid, also known as 2-benzyl-N-carbamimidoylglycine, is an organic compound used in a variety of scientific research applications. It is an important building block for the synthesis of various compounds and can be used to study the biochemical and physiological effects of different compounds.
Mechanism of Action
Target of Action
The primary target of 2-[Benzyl(carbamimidoyl)amino]acetic acid, a derivative of glycine
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound may be involved in the creatine synthesis pathway, as it shares structural similarities with creatine . Creatine is formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) expressed mainly in the liver, kidney, pancreas, and testis .
Pharmacokinetics
Similar compounds like creatine are known to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Amino acid derivatives are recognized to be beneficial as ergogenic dietary substances . They may help in maintaining muscle creatine levels and limit cellular energy failure in various neuromuscular disorders .
Advantages and Limitations for Lab Experiments
The advantages of using 2-[Benzyl(carbamimidoyl)amino]acetic acid in lab experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is that it can be toxic if used in high concentrations. Therefore, it is important to use the appropriate safety precautions when working with this compound.
Future Directions
The potential future directions for 2-[Benzyl(carbamimidoyl)amino]acetic acid include further research into its anti-inflammatory and antioxidant properties, its anti-cancer properties, and its antifungal properties. Additionally, further research could be conducted into its potential use as a drug or pharmaceutical. Finally, further research could be conducted into its potential use in the synthesis of various compounds.
Scientific Research Applications
2-[Benzyl(carbamimidoyl)amino]acetic acid is used in a variety of scientific research applications. It is used as a building block for the synthesis of various compounds, such as peptides and amines. It is also used to study the biochemical and physiological effects of different compounds. Additionally, it is used in the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
2-[benzyl(carbamimidoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13(7-9(14)15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCHOONPCUVLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956816 | |
Record name | N-Benzyl-N-carbamimidoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35404-63-8 | |
Record name | NSC244820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N-carbamimidoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-benzylcarbamimidamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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